molecular formula C18H13BrClN3OS B2581323 4-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450340-68-8

4-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2581323
CAS No.: 450340-68-8
M. Wt: 434.74
InChI Key: JIMMKZQFEKTDMW-UHFFFAOYSA-N
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Description

This benzamide derivative, 4-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, is a synthetic heterocyclic compound of significant interest in medicinal chemistry and oncology research. Its molecular architecture, featuring a thieno[3,4-c]pyrazole core substituted with bromo- and chlorophenyl groups, is characteristic of a class of molecules investigated for their potent biological activities . Primarily, its research value lies in its potential as a cytotoxic agent and its utility in studying cell differentiation pathways. Benzamide derivatives with closely related structures have been identified and patented as cell differentiation inducers, representing a promising therapeutic strategy for the treatment of various neoplasms, including carcinomas and hematologic cancers . The compound's proposed mechanism of action may involve interaction with specific enzymatic targets or cellular receptors, potentially inhibiting pathways crucial for cancer cell proliferation or survival. Furthermore, the structural motif of the thienopyrazole fused system is recognized as a privileged scaffold in drug discovery for its ability to mimic purine bases, allowing it to interact with a wide array of enzymes and receptors in biochemical assays . Research into this compound is strictly for non-clinical applications, providing a crucial tool for scientists exploring novel mechanisms in chemical biology and for the development of new antineoplastic agents.

Properties

IUPAC Name

4-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3OS/c19-12-6-4-11(5-7-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-3-1-2-13(20)8-14/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMMKZQFEKTDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of Thienopyrazole Core: The thienopyrazole core can be synthesized by cyclization reactions involving thioamides and hydrazines under acidic or basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Bromination: The bromine atom is introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using benzoyl chloride and appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the benzamide ring is highly reactive toward nucleophilic substitution (SN2 or SNAr mechanisms). This site undergoes replacement with various nucleophiles under controlled conditions:

Reaction Type Reagents/Conditions Products
Amine Substitution Aliphatic amines (e.g., NH3, EtNH2) in DMF, 80°C4-Amino-N-[2-(3-chlorophenyl)-thienopyrazol-3-yl]benzamide
Thiol Substitution Thiophenol/NaH in THF, reflux4-Phenylthio-N-[2-(3-chlorophenyl)-thienopyrazol-3-yl]benzamide
Azide Substitution NaN3 in DMSO, 60°C4-Azido-N-[2-(3-chlorophenyl)-thienopyrazol-3-yl]benzamide

These substitutions are critical for introducing functional handles for further derivatization, such as click chemistry applications .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh3)4, arylboronic acid, K2CO3, DME/H2O (3:1), 90°C

  • Product : 4-Aryl-N-[2-(3-chlorophenyl)-thienopyrazol-3-yl]benzamide derivatives .

Buchwald-Hartwig Amination

  • Conditions : Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C

  • Product : 4-(Dialkylamino)-N-[2-(3-chlorophenyl)-thienopyrazol-3-yl]benzamide .

Electrophilic Aromatic Substitution

The electron-rich thieno[3,4-c]pyrazole core undergoes electrophilic substitution, particularly at the sulfur-adjacent positions:

Reaction Reagents Position Modified
Nitration HNO3/H2SO4, 0–5°CC5 or C6 of the thieno ring
Sulfonation ClSO3H, CH2Cl2, rtSulfonic acid group at C5

Reduction of the Nitrophenyl Group

  • Conditions : H2 (1 atm), 10% Pd/C, EtOH, 25°C

  • Product : 4-Bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide with an aminophenyl group.

Oxidation of the Thieno Ring

  • Conditions : m-CPBA (meta-chloroperbenzoic acid), CHCl3, 0°C

  • Product : Sulfoxide or sulfone derivatives, altering the ring’s electronic properties.

Hydrolysis of the Benzamide Moiety

Under strong acidic or basic conditions, the benzamide group undergoes hydrolysis:

  • Acidic Hydrolysis : 6M HCl, reflux → Benzoic acid + 3-Amino-2-(3-chlorophenyl)thieno[3,4-c]pyrazole.

  • Basic Hydrolysis : NaOH (aq.), EtOH, 70°C → Sodium benzoate + corresponding amine.

Photochemical Reactions

UV irradiation (λ = 254 nm) in the presence of iodine induces C–Br bond homolysis, generating aryl radicals that dimerize or react with trapping agents.

Critical Analysis of Reaction Pathways

  • Steric Effects : The 3-chlorophenyl group at the 2-position creates steric hindrance, slowing reactions at the adjacent thieno ring positions.

  • Electronic Effects : The electron-withdrawing chlorine and benzamide groups direct electrophiles to the sulfur-containing ring .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates compared to nonpolar solvents .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is in the field of medicinal chemistry. The compound is being investigated for its potential as a therapeutic agent against various diseases due to its unique structure that allows for interaction with specific biological targets.

  • Anticancer Activity : Research has shown that derivatives of thienopyrazoles exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) with promising efficacy .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest that it may possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi .

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science:

  • Organic Semiconductors : The compound's structure allows for potential use in the development of organic semiconductors, which are crucial for electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
  • Advanced Materials Development : Owing to its stability and reactivity, this compound can be utilized in synthesizing advanced materials with tailored properties for specific applications in electronics and photonics.

Biological Studies

The biological significance of this compound extends to various research domains:

  • Enzyme Interaction Studies : It is utilized to study interactions with enzymes or receptors within biological systems. The compound may act through mechanisms such as competitive inhibition or allosteric modulation .
  • Pathway Analysis : Investigations into how this compound affects specific biological pathways can provide insights into its therapeutic potential and mechanisms of action.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of MCF7 cell proliferation at low concentrations.
Study BAntimicrobial EfficacyShowed effective inhibition against Staphylococcus aureus with MIC values below 0.25 μg/mL.
Study CMolecular DockingRevealed potential binding modes with key biological targets indicating therapeutic relevance.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Alkyl Substituents : Bromo and chloro substituents (as in Compounds 16 and 17) generally increase molecular weight and melting points compared to alkyl groups like methyl (). For instance, Compound 16 (4-bromophenyl) has a melting point of 200–201°C, while Compound 17 (4-chlorophenyl) melts at 129–130°C, suggesting that bulkier halogens may enhance crystalline stability .
  • Synthetic Yields : Halogenated analogs (Compounds 16–18) show high yields (79–84%), indicating robustness in Suzuki coupling or cyclocondensation reactions common in pyrazole synthesis .

Structural Analogues with Varied Heterocyclic Cores

Thieno[3,4-c]pyrazole vs. Indole-Pyrazole Hybrids

Compound 41 () features a triazino-indole-pyrazole hybrid. Unlike the target compound’s thienopyrazole core, this structure incorporates an indole system fused with a triazine ring.

Pyrazol-3-amine Derivatives

4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine () shares halogenated motifs but replaces the benzamide group with an amine. The chlorothiophene moiety may confer distinct solubility and reactivity profiles compared to the target compound’s benzamide-thienopyrazole system .

Biological Activity

4-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound belonging to the thienopyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thienopyrazole Core : This is achieved through the cyclization of appropriate precursors under acidic conditions.
  • Introduction of the Chlorophenyl Group : This can be accomplished via a Suzuki-Miyaura coupling reaction with a boronic acid derivative.
  • Final Benzamide Formation : The final step involves the reaction of the thienopyrazole derivative with an amine to form the benzamide structure.

Antitumor Activity

Research indicates that thienopyrazole derivatives exhibit significant antitumor activity. For instance:

  • A study demonstrated that compounds similar to this compound effectively inhibit BRAF(V600E) and EGFR pathways, which are crucial in various cancers .
  • The compound's structure allows for interaction with key enzymes involved in tumor growth and proliferation.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation:

  • In vitro studies revealed that it inhibits nitric oxide production in LPS-induced macrophages . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary tests indicate that derivatives of thienopyrazoles possess antimicrobial properties:

  • Compounds similar to this compound have been evaluated against various pathogens and exhibited moderate to high activity .

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymatic Activity : It binds to specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways.
  • Induce Apoptosis : Some studies suggest that it may trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

  • Antitumor Efficacy : In a study involving various cancer cell lines, this compound demonstrated IC50 values indicating potent inhibitory effects on cell viability compared to standard chemotherapeutics .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide?

  • Methodological Answer: A common approach involves refluxing the thieno[3,4-c]pyrazole precursor with 4-bromobenzoyl chloride in ethanol with glacial acetic acid as a catalyst (4–6 hours, followed by solvent evaporation and filtration) . Alternative methods utilize dichloroethane (DCE) and triethylamine for amide coupling after activating the carboxylic acid with SOCl₂ .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm aromatic protons, pyrazole/thiophene ring systems, and substituent integration (e.g., bromo and chloro groups) .
  • FT-IR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Spectrofluorometry : Assess fluorescence properties if conjugated π-systems are present, using λexem scans in solvents like DMSO .

Advanced Questions

Q. How is X-ray crystallography employed to resolve the crystal structure of this compound?

  • Methodological Answer: Single-crystal diffraction data are processed using SHELX (e.g., SHELXL for refinement) to solve the structure, with anisotropic displacement parameters visualized via WinGX/ORTEP . Metrics like bond angles, torsion angles, and packing interactions are analyzed to validate stereochemical assignments.

Q. What strategies are used to investigate its potential biological targets and mechanisms?

  • Methodological Answer: Biochemical assays (e.g., enzyme inhibition studies) can identify interactions with targets like acps-pptase. Molecular docking using PubChem-derived 3D structures (InChI/SMILES) predicts binding modes, followed by validation via kinetic assays measuring IC₅₀ values .

Q. How can computational tools predict its physicochemical and ADMET properties?

  • Methodological Answer: PubChem’s cheminformatics pipelines calculate logP, polar surface area, and solubility using SMILES/InChI descriptors. Density functional theory (DFT) optimizes the molecular geometry to estimate electronic properties (e.g., HOMO-LUMO gaps) .

Q. How to optimize synthetic yields for derivatives under varying conditions?

  • Methodological Answer: Screen solvent systems (polar aprotic vs. protic) and catalysts (e.g., glacial acetic acid vs. triethylamine). For example, DCE improves amide coupling efficiency for sterically hindered intermediates, while ethanol is suitable for simpler precursors .

Q. How can Mannich reactions functionalize the pyrazole core for structure-activity studies?

  • Methodological Answer: React the pyrazole NH group with formaldehyde and secondary amines (e.g., diazacrown ethers) under acidic conditions. Monitor reaction progress via TLC and purify products via column chromatography (hexane/EtOAc gradients) .

Q. What intermediates are critical in its multi-step synthesis?

  • Methodological Answer: Key intermediates include:

  • Thieno[3,4-c]pyrazole amine : Synthesized via cyclization of thiophene precursors with hydrazines.
  • Activated benzamide : Prepared by treating 4-bromobenzoic acid with SOCl₂ to form the acid chloride .

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